3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Description
3-Amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an amino group at position 3 and a trifluoromethyl (CF₃) group at position 6.
The trifluoromethyl group is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties, which enhance metabolic stability and binding affinity to hydrophobic pockets in biological targets.
Properties
CAS No. |
1368200-78-5 |
|---|---|
Molecular Formula |
C9H6F3N3O2 |
Molecular Weight |
245.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
-
Solvent : Dimethylformamide (DMF) is preferred due to its high boiling point (153°C) and ability to solubilize polar intermediates.
-
Catalyst : p-Toluenesulphonic acid (PTSA, 0.25 equivalents) accelerates cyclization by protonating the carbonyl group of bromopyruvic acid.
-
Temperature : 125°C under 4.0 bar pressure ensures complete conversion within 10 minutes.
The reaction proceeds via nucleophilic attack of the 2-amino group on the α-carbon of bromopyruvic acid, followed by cyclization and decarboxylation (Figure 1). However, competing decarboxylation of the product necessitates careful control of residence time and temperature.
Table 1: Representative Yields for Imidazo[1,2-a]Pyridine-2-Carboxylic Acid Derivatives
| Substituent Position | Yield (%) | Reaction Time (min) |
|---|---|---|
| 6-CF₃ | 78 | 10 |
| 7-CF₃ | 65 | 15 |
Continuous Flow Synthesis
Microreactor-based continuous flow systems address scalability and reproducibility challenges associated with traditional batch methods.
Two-Stage Microreactor Design
-
First Microreactor :
-
Second Microreactor :
This system achieves 85% overall yield by minimizing intermediate isolation and automating reagent mixing.
Multi-Step Protection/Deprotection Strategies
Introducing the 3-amino group requires orthogonal protection to prevent side reactions during cyclization.
Stepwise Protocol
-
Amino Protection :
-
Cyclization :
-
Follows the condensation method described in Section 1.
-
-
Deprotection :
Oxidative Coupling and Late-Stage Functionalization
For analogs with additional substituents, late-stage functionalization via radical or electrophilic reactions is employed.
Trifluoromethylation Techniques
-
Electrophilic CF₃ Sources : Umemoto’s reagent or Togni’s reagent.
-
Conditions : Copper(I) iodide catalyst, 80°C in acetonitrile.
Environmental and Industrial Considerations
Solvent Recycling
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
3-Amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid serves as a significant scaffold in the design of new therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit potential antimicrobial properties, particularly against resistant strains of bacteria such as Mycobacterium tuberculosis . The trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits in drug design.
Targeted Cancer Therapy
Recent studies have explored the use of imidazo[1,2-a]pyridine derivatives as covalent inhibitors for cancer treatment. These compounds have shown promise in targeting specific mutations, such as KRAS G12C mutations, which are prevalent in various cancers . The ability to form covalent bonds with target proteins allows for prolonged action and specificity in therapeutic applications.
Inhibition of Protein Kinases
The compound has been investigated for its ability to inhibit protein kinases involved in signaling pathways related to cancer and autoimmune diseases. By targeting these kinases, researchers aim to modulate cellular functions that contribute to disease progression .
Case Study 1: Antimycobacterial Activity
A series of analogs derived from 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid were synthesized and tested for their activity against Mycobacterium smegmatis. The results indicated that certain derivatives displayed significant inhibition of bacterial growth, suggesting their potential as new treatments for tuberculosis .
Case Study 2: Covalent Inhibitors in Cancer Research
In a study focusing on KRAS G12C inhibitors, compounds based on the imidazo[1,2-a]pyridine structure were evaluated for their anticancer properties. One compound demonstrated potent activity against NCI-H358 cells harboring the KRAS mutation. This highlights the importance of this scaffold in developing targeted therapies for difficult-to-treat cancers .
Mechanism of Action
The mechanism by which 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The carboxylic acid group can form hydrogen bonds, further stabilizing the interaction.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in biological processes, such as inflammation or cell proliferation. By binding to these targets, it can influence signaling pathways and cellular responses.
Comparison with Similar Compounds
Substituent Variations at Position 3
- 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1355171-48-0): Molecular formula: C₉H₄ClF₃N₂O₂; molecular weight: 264.59 g/mol .
- 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (Ref: 10-F605621): The nitro group at position 3 is strongly electron-withdrawing, which could increase reactivity and metabolic susceptibility compared to the amino group. Such compounds are often intermediates for further functionalization .
Substituent Variations at Position 6
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate (CAS 353258-35-2):
Functional Group Modifications
Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1260885-46-8):
N-Indolyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 28):
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
- The carboxylic acid group in 3-amino-6-CF₃ derivatives enhances aqueous solubility, especially at physiological pH. However, high-temperature synthesis can lead to decarboxylation, as noted in imidazo[1,2-a]pyridine-2-carboxylic acid derivatives .
- Halogenated analogs (e.g., 3-chloro or 8-chloro derivatives) are more lipophilic, which may improve blood-brain barrier penetration but reduce solubility .
Data Tables
Table 1: Key Analogs of 3-Amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid
Table 2: Pharmacokinetic Comparison
| Property | 3-Amino-6-CF₃ Analog | 3-Chloro-6-CF₃ Analog | 8-Chloro-6-CF₃ Analog |
|---|---|---|---|
| LogP (Predicted) | ~1.5 | ~2.2 | ~2.8 |
| Aqueous Solubility | Moderate | Low | Low |
| Metabolic Stability | High (due to -NH₂) | Moderate | High (due to -CF₃) |
Q & A
Basic Research Questions
Q. What synthetic routes are available for 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, and how do reaction conditions affect yield?
- Methodology :
- Condensation reactions : Traditional methods involve reacting 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., bromopyruvic acid) under reflux conditions. For example, condensation with bromopyruvic acid at 100°C for 20 minutes in a microreactor yielded imidazo[1,2-a]pyridine-2-carboxylic acids .
- Multicomponent reactions : A one-pot approach using aryl aldehydes, Meldrum’s acid, and 2-(1H-benzo[d]imidazol-2-yl)acetonitrile in piperidine-catalyzed reactions (2–24 hours) achieved derivatives with yields up to 85% .
- Continuous flow synthesis : Optimized conditions (1.2 equivalents bromopyruvic acid, 100°C for 20 minutes) improved efficiency (63% yield) compared to flask-based methods .
- Key Variables : Reaction time, temperature, and catalyst type significantly impact yield. Prolonged reaction times (24 hours) in multicomponent reactions reduce side products, while flow synthesis minimizes decomposition .
Q. How is this compound characterized spectroscopically, and what structural features are confirmed by NMR/IR data?
- Methodology :
- FT-IR : The lactam group (C=O stretch) appears at ~1628 cm⁻¹, while the carboxylic acid (O-H stretch) shows a broad peak at ~3419 cm⁻¹. The trifluoromethyl group (CF₃) exhibits strong absorptions near 1150–1250 cm⁻¹ .
- ¹H NMR : Key signals include:
- Methyl groups: Singlet at δ 1.86 ppm.
- Aromatic protons: Multiplets between δ 6.64–7.70 ppm.
- NH/OH protons: Broad singlets at δ 12.07–13.46 ppm .
- ¹³C NMR : 17 distinct signals confirm the fused imidazo-pyridine core and carboxylic acid moiety .
Advanced Research Questions
Q. How can continuous flow synthesis be optimized to enhance scalability and purity?
- Methodology :
- Parameter optimization : Adjust residence time (10–30 minutes) and temperature (75–100°C) to balance reaction completion and byproduct formation. Use inline purification (e.g., acid scavengers) to remove residual PTSA .
- Catalyst selection : EDC/HOBt/DIPEA (1:1:2) at 75°C for 10 minutes ensures efficient amidation without racemization .
- Scalability : Modular microreactors allow parallelization for gram-scale production.
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodology :
- Cross-validation : Compare ¹H/¹³C NMR with computational models (DFT calculations) to assign ambiguous signals, particularly for CF₃ and NH groups .
- Complementary techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and X-ray crystallography for absolute configuration .
Q. What role does the trifluoromethyl group play in derivatization reactions?
- Methodology :
- Electronic effects : CF₃ increases electrophilicity at the C-2 carboxylic acid, facilitating amidation or esterification. Use EDC/HOBt coupling with amines (e.g., primary/secondary amines) to generate carboxamides .
- Steric hindrance : The bulky CF₃ group may slow nucleophilic attacks; optimize solvent polarity (e.g., DMF vs. THF) to enhance reactivity .
Q. Which in vitro bioassay models are suitable for evaluating pharmacological potential?
- Methodology :
- Targeted assays : Screen for anxiolytic activity using GABAₐ receptor binding assays, given structural similarity to alpidem and zolpidem .
- Enzyme inhibition : Test Mur ligase inhibition (relevant for antibacterial activity) via ATPase activity assays .
- Cytotoxicity profiling : Use human hepatocyte cell lines (e.g., HepG2) to assess metabolic stability and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
